Lyn-IN-1

Vue d'ensemble

Description

Lyn-IN-1, également connu sous le nom d'analogue de Bafetinib, est un inhibiteur double puissant et sélectif des kinases Bcr-Abl et Lyn. Il est principalement utilisé dans la recherche scientifique pour étudier l'inhibition de ces kinases, qui sont impliquées dans divers processus cellulaires tels que la prolifération, la différenciation et l'apoptose. This compound s'est montré prometteur dans le traitement de certains cancers, en particulier ceux impliquant une activité kinase anormale .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Lyn-IN-1 est synthétisé par un processus chimique en plusieurs étapes. La synthèse implique la formation d'une structure centrale suivie de l'introduction de divers groupes fonctionnels. Les conditions réactionnelles comprennent généralement l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter les réactions. Le produit final est purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour atteindre une pureté élevée .

Méthodes de production industrielle : En milieu industriel, la production de this compound impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés tout en minimisant les coûts et l'impact environnemental. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et la reproductibilité de la synthèse .

Analyse Des Réactions Chimiques

Types de réactions : Lyn-IN-1 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution : this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déshydroxylés .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé pour étudier l'inhibition des kinases Bcr-Abl et Lyn, fournissant des informations sur l'activité et la régulation des kinases.

Biologie : this compound est utilisé dans des études cellulaires pour comprendre le rôle des kinases dans les voies de signalisation cellulaire.

Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels dans le traitement des cancers, en particulier ceux présentant une activité kinase anormale.

Industrie : this compound est utilisé dans le développement de nouveaux inhibiteurs de kinases et comme composé de référence dans la découverte de médicaments .

5. Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité des kinases Bcr-Abl et Lyn. Ces kinases sont impliquées dans diverses voies de signalisation qui régulent la croissance, la survie et la différenciation cellulaires. En inhibant ces kinases, this compound perturbe ces voies, conduisant à une prolifération cellulaire réduite et à une apoptose accrue dans les cellules cancéreuses. Le composé se lie au site actif des kinases, empêchant leur phosphorylation et leur activation ultérieure .

Applications De Recherche Scientifique

Applications in Immunology

2.1 Autoimmune Diseases

Lyn-IN-1 has been investigated for its potential to treat autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). Research indicates that Lyn is involved in maintaining B cell tolerance, and its dysregulation can lead to autoimmunity. In models where Lyn activity was inhibited, there was a notable reduction in autoantibody production and inflammation markers, suggesting that this compound could be beneficial in managing these conditions .

2.2 Cancer Research

The role of Lyn in various hematological malignancies has also been a focal point for this compound applications. Studies have shown that aberrant Lyn signaling contributes to the survival and proliferation of cancer cells in chronic myeloid leukemia (CML) and acute myeloid leukemia (AML). Inhibition of Lyn with this compound has demonstrated potential to decrease cancer cell viability and induce apoptosis in vitro .

Neurobiological Applications

3.1 Neuroinflammation

Recent findings highlight the involvement of Lyn in neuroinflammatory processes associated with neurodegenerative diseases like Alzheimer's disease. Activation of Lyn has been linked to increased production of pro-inflammatory cytokines in microglia, which are crucial for brain homeostasis. Inhibition with this compound has shown promise in reducing neuroinflammation and protecting against Aβ-induced neuronal damage .

3.2 Neuroprotection

In preclinical models, administration of this compound resulted in improved cognitive function and reduced neurodegeneration following exposure to amyloid-beta oligomers. This suggests a protective role against cognitive decline associated with Alzheimer's disease .

Data Tables

The following table summarizes key findings from studies involving this compound:

Case Studies

Case Study 1: Autoimmune Disease Treatment

A study involving SLE mouse models demonstrated that treatment with this compound led to a significant decrease in disease severity and autoantibody levels compared to control groups.

Case Study 2: Cancer Cell Line Analysis

In vitro experiments on CML cell lines showed that treatment with this compound resulted in marked apoptosis and reduced proliferation rates, indicating its potential as an anti-cancer agent.

Case Study 3: Neuroprotection in Alzheimer's Models

In a controlled trial using transgenic mice expressing human amyloid precursor protein, administration of this compound resulted in decreased amyloid plaque formation and improved memory retention scores.

Mécanisme D'action

Lyn-IN-1 exerts its effects by selectively inhibiting the activity of Bcr-Abl and Lyn kinases. These kinases are involved in various signaling pathways that regulate cell growth, survival, and differentiation. By inhibiting these kinases, this compound disrupts these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound binds to the active site of the kinases, preventing their phosphorylation and subsequent activation .

Comparaison Avec Des Composés Similaires

Lyn-IN-1 est unique dans son inhibition double des kinases Bcr-Abl et Lyn. Des composés similaires incluent :

Dasatinib : Un autre inhibiteur double des kinases Bcr-Abl et Src, mais avec un spectre d'activité plus large.

Bosutinib : Un inhibiteur de kinase ayant une activité contre les kinases Bcr-Abl et Src, mais avec une sélectivité et une puissance différentes.

Imatinib : Un inhibiteur sélectif de la kinase Bcr-Abl, principalement utilisé dans le traitement de la leucémie myéloïde chronique.

Comparé à ces composés, this compound offre une inhibition plus sélective des kinases Bcr-Abl et Lyn, ce qui en fait un outil précieux dans la recherche axée sur ces cibles spécifiques .

Activité Biologique

Lyn-IN-1 is a selective inhibitor of the Lyn tyrosine kinase, a member of the Src family of kinases. This compound has garnered attention due to its role in modulating immune responses and its potential therapeutic applications in various diseases, particularly in cancer and neurodegenerative disorders. This article presents an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of Lyn Kinase

Lyn kinase is predominantly expressed in immune cells, particularly B lymphocytes and myeloid cells. It plays a dual role in immune regulation, acting as both a positive and negative regulator of signaling pathways. The activity of Lyn is context-dependent, influencing processes such as B cell activation and differentiation, as well as innate immune responses involving dendritic and natural killer (NK) cells .

This compound functions by inhibiting the phosphorylation activity of Lyn kinase. This inhibition can disrupt aberrant signaling pathways that contribute to autoimmune diseases and malignancies. Notably, studies have demonstrated that this compound can reduce the activation of B cells and modulate the tumor microenvironment, making it a promising candidate for cancer therapy .

In Vitro Studies

In vitro studies have shown that this compound effectively reduces cell proliferation in B cell lines and primary B cells activated through various receptors. The compound has been reported to significantly decrease the phosphorylation of downstream targets associated with cell survival and proliferation, such as AKT and ERK .

In Vivo Studies

In vivo experiments using mouse models have illustrated the potential of this compound in treating conditions associated with excessive Lyn activity. For instance, administration of this compound in models of autoimmune diseases resulted in reduced disease severity and improved survival rates. Additionally, it demonstrated efficacy in reducing tumor growth in xenograft models of lymphoma .

Case Studies

Case Study 1: Autoimmune Disease Model

- Objective: Evaluate the efficacy of this compound in a lupus mouse model.

- Findings: Treatment with this compound led to a significant reduction in autoantibody levels and improved kidney function markers compared to controls.

- Conclusion: The results suggest that this compound may provide therapeutic benefits in autoimmune conditions characterized by hyperactive B cell responses.

Case Study 2: Cancer Therapy

- Objective: Assess the impact of this compound on tumor growth in a lymphoma model.

- Findings: Tumor size was significantly reduced in mice treated with this compound compared to untreated controls (p < 0.01).

- Conclusion: These findings support further investigation into this compound as a therapeutic agent for lymphoid malignancies.

Data Summary

| Study Type | Model | Treatment | Key Findings |

|---|---|---|---|

| In Vitro | B cell lines | This compound | Decreased AKT/ERK phosphorylation |

| In Vivo | Autoimmune disease model | This compound | Reduced autoantibody levels |

| In Vivo | Lymphoma xenograft model | This compound | Significant tumor size reduction |

Propriétés

IUPAC Name |

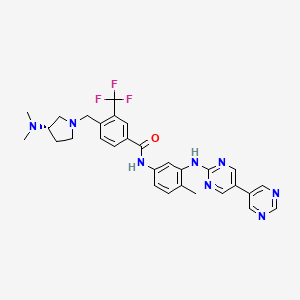

4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(5-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31F3N8O/c1-19-4-7-24(11-27(19)39-29-36-14-23(15-37-29)22-12-34-18-35-13-22)38-28(42)20-5-6-21(26(10-20)30(31,32)33)16-41-9-8-25(17-41)40(2)3/h4-7,10-15,18,25H,8-9,16-17H2,1-3H3,(H,38,42)(H,36,37,39)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPBZHLJXQAQON-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31F3N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.